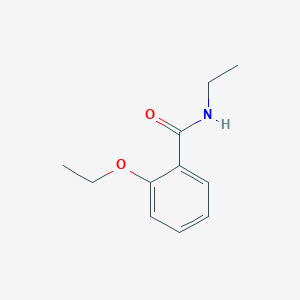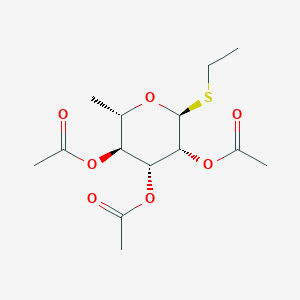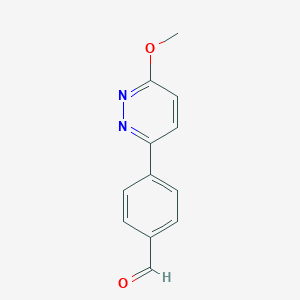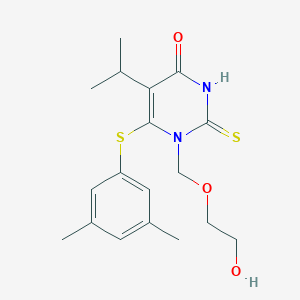
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil, also known as Efavirenz, is a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.
Mechanism Of Action
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV. It binds to a specific pocket in the enzyme, causing a conformational change that prevents the enzyme from functioning properly. This ultimately leads to the inhibition of viral replication.
Biochemical And Physiological Effects
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has several biochemical and physiological effects on the body. It has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol, while decreasing the levels of low-density lipoprotein (LDL) cholesterol and triglycerides. 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has also been associated with the development of central nervous system (CNS) side effects, such as dizziness, insomnia, and vivid dreams.
Advantages And Limitations For Lab Experiments
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has several advantages for lab experiments. It is highly potent and selective, making it an ideal candidate for studying the mechanism of action of NNRTIs. However, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil also has several limitations. It has a high degree of variability in its pharmacokinetics, which can make it difficult to accurately measure drug concentrations in vitro. Additionally, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has a low solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil. One potential direction is the development of new NNRTIs that are more potent and selective than 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil. Another potential direction is the study of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil in combination with other antiretroviral drugs, to determine the optimal treatment regimen for HIV-infected individuals. Additionally, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Synthesis Methods
The synthesis of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3,5-dimethylphenylacetonitrile with ethyl 6-bromohexanoate to form 6-(3,5-dimethylphenyl)hexanoic acid ethyl ester. The second step involves the reaction of this intermediate with thiourea to form 6-(3,5-dimethylphenylthio)hexanoic acid ethyl ester. The third step involves the reaction of this intermediate with isopropylamine and formaldehyde to form 5-isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenylthio)-2-thiouracil, which is then converted to 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil.
Scientific Research Applications
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has been extensively studied for its efficacy in the treatment of HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected individuals. 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
properties
CAS RN |
137897-89-3 |
|---|---|
Product Name |
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil |
Molecular Formula |
C18H24N2O3S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C18H24N2O3S2/c1-11(2)15-16(22)19-18(24)20(10-23-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,24) |
InChI Key |
BFWDEZUKKBSUKN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)N=C(N2COCCO)S)C(C)C)C |
SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C(C)C)C |
Other CAS RN |
137897-89-3 |
synonyms |
5-isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil I-HEPU-SdM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



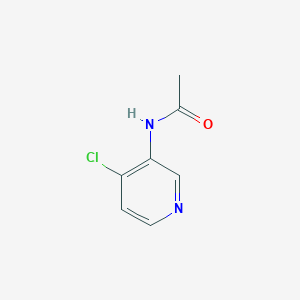
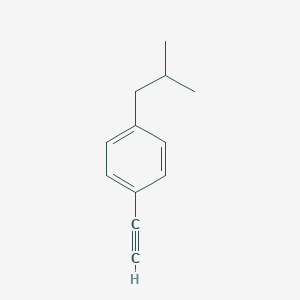
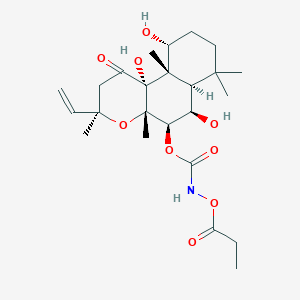
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
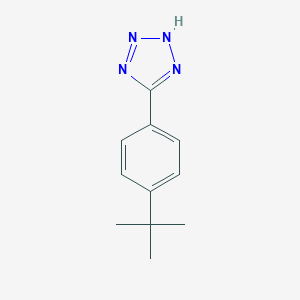
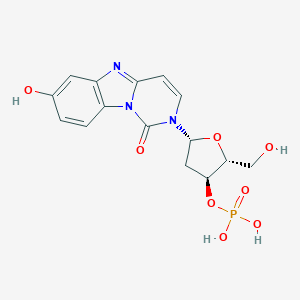
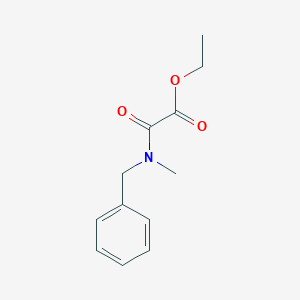
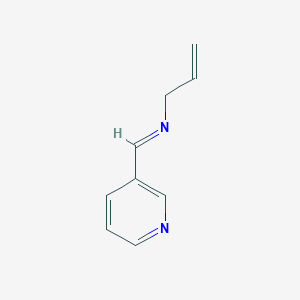
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)

